6-Methyl-1,5-dioxo-1lambda~4~,4-thiazinane-3-carboxylic acid
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Overview
Description
6-Methyl-1,5-dioxo-1lambda~4~,4-thiazinane-3-carboxylic acid is a heterocyclic compound with a sulfur atom in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,5-dioxo-1lambda~4~,4-thiazinane-3-carboxylic acid typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of a thiazinane derivative with a carboxylic acid precursor in the presence of a suitable catalyst . The reaction conditions often include a specific temperature range and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1,5-dioxo-1lambda~4~,4-thiazinane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product and may include specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction and conditions used .
Scientific Research Applications
6-Methyl-1,5-dioxo-1lambda~4~,4-thiazinane-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Methyl-1,5-dioxo-1lambda~4~,4-thiazinane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Properties
CAS No. |
88620-39-7 |
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Molecular Formula |
C6H9NO4S |
Molecular Weight |
191.21 g/mol |
IUPAC Name |
6-methyl-1,5-dioxo-1,4-thiazinane-3-carboxylic acid |
InChI |
InChI=1S/C6H9NO4S/c1-3-5(8)7-4(6(9)10)2-12(3)11/h3-4H,2H2,1H3,(H,7,8)(H,9,10) |
InChI Key |
CFEZPGZMYKXBDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC(CS1=O)C(=O)O |
Origin of Product |
United States |
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